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molecular formula C10H9BrO4 B101079 Dimethyl 2-bromoterephthalate CAS No. 18643-86-2

Dimethyl 2-bromoterephthalate

Cat. No. B101079
M. Wt: 273.08 g/mol
InChI Key: VUMPFOPENBVFOF-UHFFFAOYSA-N
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Patent
US08933018B2

Procedure details

To the solution of 2-bromoterephthalic acid (CIV) (5.0 g, 20.40 mmol) in DMF was added K2CO3 (7.9 g, 57.13 mmol) and CH3I (3.56 mL, 57.13 mmol). The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with DCM, washed with 1 N aqueous HCl, 1 M aqueous K2CO3, 10% aqueous Na2S2O3, brine, dried over anhydrous MgSO4, and concentrated under vacuum to give dimethyl 2-bromoterephthalate (CV) (4.82 g, 17.65 mmol, 99% purity, 80% yield). ESIMS found for C10H9BrO4 m/z 275.2 (M+2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=O)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:14]([O-])([O-])=O.[K+].[K+].CI.CN([CH:25]=[O:26])C>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[C:9]([C:11]([O:26][CH3:25])=[O:13])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(=O)O
Name
Quantity
7.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.56 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N aqueous HCl, 1 M aqueous K2CO3, 10% aqueous Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.65 mmol
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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